Dioxathion

Catalog No.
S526247
CAS No.
78-34-2
M.F
C12H26O6P2S4
M. Wt
456.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioxathion

CAS Number

78-34-2

Product Name

Dioxathion

IUPAC Name

(3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C12H26O6P2S4

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3

InChI Key

VBKKVDGJXVOLNE-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC

Solubility

less than 0.1 mg/mL at 68° F (NTP, 1992)
PRACTICALLY INSOL IN WATER; PARTLY SOL IN HEXANE
10 G/KG HEXANE, KEROSENE
SOL IN AROMATIC HYDROCARBONS, ETHERS, ESTERS, & KETONES
SOL IN ETHANOL, BENZENE, ACETONE; SLIGHTLY SOL IN PETROLEUM OILS
Water solubility = insoluble
Solubility in water: none
Insoluble

Synonyms

2,3-dioxanedithiol-S,S-bis(O,O-diethyl phosphorodithioate), Delnav, dioxathion, dioxathion, (cis)-isomer, dioxathion, (trans)-isomer, dioxation

Canonical SMILES

CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC

Description

The exact mass of the compound Dioxathion is 456.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 68° f (ntp, 1992)practically insol in water; partly sol in hexane10 g/kg hexane, kerosenesol in aromatic hydrocarbons, ethers, esters, & ketonessol in ethanol, benzene, acetone; slightly sol in petroleum oilswater solubility = insolublesolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of dioxanes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action in Insects

  • Dioxathion disrupts the nervous system of insects by inhibiting an enzyme called acetylcholinesterase (AChE) [].
  • AChE is essential for normal nerve function, and its inhibition leads to uncontrolled muscle contractions and eventually death of the insect [].

Research on Environmental Impact

  • Some scientific research has focused on the environmental impact of dioxathion.
  • Studies have shown that dioxathion can be toxic to wildlife, including birds, fish, and bees [, ].
  • Other research has investigated the persistence of dioxathion in the environment, with findings that it can remain in soil and water for extended periods.

Research on Alternatives

  • Due to the concerns about dioxathion, there is ongoing research into safer and more effective alternative insecticides.
  • This research includes exploring biological control methods, such as the use of natural predators or parasites of insect pests, and developing new synthetic insecticides that are less toxic to humans and the environment [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Dioxathion appears as tan liquid (technical grade is brown). Used for the control of insects and mites on grapes, citrus, walnuts, ornamentals, apples, pears, and quince. Also used as a spray or dip for the control of ticks, lice, hornfly, and sheep ked on cattle, goats, sheep, and hogs. (EPA, 1998)
VISCOUS BROWN LIQUID.
Viscous, brown, tan, or dark-amber liquid.
Viscous, brown, tan, or dark-amber liquid. [insecticide] [Note: Technical product is a mixture of cis- & trans-isomers.]

Color/Form

TAN LIQUID
Viscous brown liquid
Viscous, brown, tan, or dark-amber liquid.

XLogP3

4.3

Exact Mass

456.01

Boiling Point

140 to 154 °F at 0.5 mm Hg (NTP, 1992)
140-154°F at 0.5 mmHg

Density

1.257 at 78.8 °F (EPA, 1998)
1.257 @ 26 °C/4 °C
Relative density (water = 1): 1.26 (26 °C)
1.26 at 78.8°F
(79°F): 1.26

LogP

3.0

Appearance

Solid powder

Melting Point

-4 °F (EPA, 1998)
-20.0 °C
-20 °C
-4°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J2DF82JA7N

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

17.8 mm Hg at 77 °F (NTP, 1992)
17.8

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

78-34-2

Wikipedia

Dioxation

Use Classification

Agrochemicals -> Insecticides
INSECTICIDES

Methods of Manufacturing

REACTION OF 2,3-DICHLORO-P-DIOXANE OR 2,3-DIBROMO-P-DIOXANE WITH SODIUM O,O-DIETHYL PHOSPHORODITHIOATE
FROM 2,3-DICHLORO-P-DIOXANE & O,O-DIETHYL HYDROGEN PHOSPHORODITHIOATE; OR FROM P-DIOXENE & BIS(DIETHOXYPHOSPHINOTHIOYL)-DISULFIDE: DIVELEY, LOHR; SPECK, US PATENTS 2,725,328 & 2,815,350 (1955, 1957 BOTH TO HERCULES); DIVELEY ET AL, J AM CHEM SOC 81, 139 (1959)

General Manufacturing Information

It consists of 68-75% dioxathion as mixt of about 24% cis-, 48% trans-isomers & 30% related cmpd. It is unstable to iron or tin surfaces or when mixed with certain carriers. Dioxathion is a non-systemic insecticide and acaricide especially useful for the treatment of livestock to control external pests including ticks. It is recommended against phytophagous mites on fruit (including citrus), nuts and oramentals.
...2 TYPES OF OP /ORGANOPHOSPHATE/ RESISTANCE...DEVELOPED IN AUSTRALIAN CATTLE TICK, BOOPHILUS MICROPLUS, AS RESULT OF DIOXATHION USAGE, 1...(RIDGELANDS TYPE) SHOWED NO CROSS RESISTANCE TO ETHION & MALATHION...(BIARRA TYPE) RESISTED ALL OP COMPD INVESTIGATED...BOTH...HIGHLY CROSS RESISTANT TO CARBOPHENOTHION & TO CARBARYL.
DIOXATHION-RESISTANT STRAIN OF CATTLE TICK, BOOPHILUS MICROPLUS...PROVED TO HAVE MUCH LESS /CHOLINESTERASE ACTIVITY/ CHE THAN NORMAL STRAIN, ALTHOUGH HYBRIDS THAT WERE ALMOST FULLY RESISTANT HAD ALMOST NORMAL CHE CONTENT...

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY INFRARED SPECTROMETRY; PARTICULARS FROM HERCULES INCORPORATED, WILMINGTON; RESIDUES MAY BE DETERMINED BY CONVERSION TO 2,3-DICHLORO-1,4-DIOXAN WHICH IS HYDROLYZED & MEASURED COLORIMETRICALLY AS GLYOXAL 2,4-DINITROPHENYLOSAZONE: DUNN, CL, J AGRIC FD CHEM 6: 203 (1958)
1. GENERAL SAMPLE, SPECTROPHOTOMETRY, 600 NM. DUNN, CL, J AGR FOOD CHEM 6: 203 (1958); 2. THIN-LAYER CHROMATOGRAPHY. WALKER, KC & M BEROZA, J ASSOC OFFIC AGR CHEM 46: 250 (1963); RAGAB, MTH, BULL ENVIRON CONT TOXICOL 2: 285 (1967); GETZ, ME & HG WHEELER, J ASSOC OFFIC ANAL CHEM 51, 1101 (1968); 3. GAS LIQ CHROMATOGRAPHY. BURKE, JA & WENDELL HOLSWADE, J ASSOC OFFIC AGR CHEM 49: 377 (1966); US DEPT OF HEALTH, ED & WEL, PESTICIDE ANALYTICAL MANUAL, VOL 1, TABLE 311.5-B (JAN 1968) & VOL 1, TABLE 312.52-A (JAN 1968).
EAD Method No. 1618. Organo-halide Pesticides and PCBs, Organo-phosphorus Pesticides, and Phenoxy-acid Herbicides by Wide Bore Capillary Column Gas Chromatography with Selective Detectors. Capillary gas chromatography with flame photometric detector (CGCFPD) detection limit 120 ng/L.
EMSLC Method No. 614.1. Analysis of Organophosphorus Pesticides in Wastewater by Gas Chromatography. Gas chromatography with nitrogen-phosphorus detector detection limit 0.010 ug/L.

Storage Conditions

STORAGE: ...MUST BE STORED IN ITS SEALED ORIGINAL CONTAINERS, IN WELL-AIRED, FRESH & DRY STOREHOUSES OR IN SHADED & POSSIBLY WELL-AIRED PLACES. IT IS RECOMMENDED THAT THE PRODUCT'S TEMP...NOT EXCEED 25-30 °C, & KEEP...AWAY FROM SOURCES OF HEAT, FREE FLAMES OR SPARK-GENERATING EQUIPMENT. CONTAINERS MUST BE STACKED IN SUCH A WAY AS TO PERMIT FREE CIRCULATION OF AIR...AT BOTTOM & INSIDE OF PILES. STORAGE AREAS MUST BE LOCATED AT SUITABLE DISTANCE FROM INHABITED BUILDINGS, ANIMAL SHELTERS, & FOOD STORES; MOREOVER, THEY MUST BE INACCESSIBLE TO UNAUTHORIZED PERSONS, CHILDREN, & DOMESTIC ANIMALS. /DIMETHOATE/

Stability Shelf Life

STABLE IN WATER AT NEUTRAL PH, BUT HYDROLYSED BY ALKALI OR ON HEATING. UNSTABLE TO IRON OR TIN SURFACES OR WHEN MIXED WITH CERTAIN CARRIERS.

Dates

Modify: 2023-08-15
1: Keating MI. Excretion of toxaphene and dioxathion in the milk of dairy. Bull Anim Health Prod Afr. 1979 Dec;27(4):279-86. PubMed PMID: 548142.
2: PALMER JS. OBSERVATIONS OF BRAHMAN AND HEREFORD CATTLE SPRAYED WITH DIOXATHION. J Am Vet Med Assoc. 1965 Feb 1;146:221-3. PubMed PMID: 14296166.
3: Luguru SM, Banda DS, Pegram RG. Susceptibility of ticks to acaricides in Zambia. Trop Anim Health Prod. 1984 Feb;16(1):21-6. PubMed PMID: 6730000.
4: Natala AJ, Agyei AD, Awumbila B. Susceptibility of Amblyomma variegatum ticks to acaricides in Ghana. Exp Appl Acarol. 2005;35(3):259-68. PubMed PMID: 15792105.
5: Morzaria SP, Irvin AD, Wathanga J, D'Souza D, Katende J, Young AS, Scott J, Gettinby G. The effect of East Coast fever immunisation and different acaricidal treatments on the productivity of beef cattle. Vet Rec. 1988 Sep 17;123(12):313-20. PubMed PMID: 3143177.
6: Keating MI. Dioxathion (Delnav) residues in milk in Kenya. Trop Anim Health Prod. 1987 Aug;19(3):147-52. PubMed PMID: 3660448.
7: PALMER JS. OXIME THERAPY FOR CATTLE WITH DIOXATHION POISONING. J Am Vet Med Assoc. 1965 Apr 1;146:697-700. PubMed PMID: 14317601.
8: Mosha RD, Schyum P. The efficacy of ethion EC (1010 g/l) against cattle ticks in Morogoro, Tanzania. Acta Trop. 1992 Dec;52(2-3):129-33. PubMed PMID: 1363176.
9: FRAWLEY JP, WEIR R, TUSING T, DUBOIS KP, CALANDRA JC. TOXICOLOGIC INVESTIGATIONS ON DELNAV. Toxicol Appl Pharmacol. 1963 Sep;5:605-24. PubMed PMID: 14068278.
10: Nigg HN, Stamper JH. Comparative disappearance of dioxathion, malathion, oxydemetonmethyl and dialifor from Florida citrus leaf and fruit surfaces. Arch Environ Contam Toxicol. 1981 Jul;10(4):497-504. PubMed PMID: 7259310.
11: Baker JA, Jordaan JO, Robertson WD. Ixodicidal resistance in Boophilus microplus (Canestrini) in the Republic of South Africa and Transkei. J S Afr Vet Assoc. 1979 Dec;50(4):296-301. PubMed PMID: 553968.
12: Keating MI. Tick control by chemical ixodicides in Kenya: a review 1912 to 1981. Trop Anim Health Prod. 1983 Feb;15(1):1-6. Review. PubMed PMID: 6342241.
13: Matthewson MD, Blackman GG, Hirst RG. Resistance to certain organophosphorus ixodicides in strains of Boophilus decoloratus from Zambia. Vet Rec. 1980 Nov 22;107(21):491. PubMed PMID: 7445350.
14: Spickett AM, Nari Henrioud AJ. The efficacy of the Drummond adult test on Boophilus microplus females (Acarina: Ixodidae) subjected to various periods of cold storage prior to organophosphate testing. Onderstepoort J Vet Res. 1983 Sep;50(3):197-8. PubMed PMID: 6646662.
15: Nevill EM. The effect of arsenical dips on Parafilaria bovicola in artificially infected cattle in South Africa. Onderstepoort J Vet Res. 1985 Dec;52(4):221-5. PubMed PMID: 4088635.
16: Hogsette JA, Prichard DL, Ruff JP. Economic effects of horn fly (Diptera: Muscidae) populations on beef cattle exposed to three pesticide treatment regimes. J Econ Entomol. 1991 Aug;84(4):1270-4. PubMed PMID: 1842800.
17: Spickett AM, van Ark H. Fitting the Gompertz function to dose-response data of larval tick populations. Onderstepoort J Vet Res. 1990 Jun;57(2):115-8. PubMed PMID: 2216342.
18: Cunningham ML, Elwell MR, Matthews HB. Relationship of carcinogenicity and cellular proliferation induced by mutagenic noncarcinogens vs carcinogens. III. Organophosphate pesticides vs tris(2,3-dibromopropyl)phosphate. Fundam Appl Toxicol. 1994 Oct;23(3):363-9. PubMed PMID: 7835536.
19: Solomon KR, Baker MK, Heyne H, van Kleef J. The use of frequency diagrams in the survey of resistance to pesticides in ticks in Southern Africa. Onderstepoort J Vet Res. 1979 Sep;46(3):171-7. PubMed PMID: 551365.
20: National Toxicology Program. Bioassay of dioxathion for possible carcinogenicity. Natl Cancer Inst Carcinog Tech Rep Ser. 1978;125:1-99. PubMed PMID: 12799667.

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